

Application Notes and Protocols for the

Experimental Study of Sodium Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voltage-gated **sodium** (Nav) channels are integral membrane proteins that play a critical role in the initiation and propagation of action potentials in excitable cells such as neurons, cardiomyocytes, and muscle fibers.[1][2] Their dysfunction is implicated in a variety of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain, making them a key target for drug discovery.[3] This document provides a detailed overview of the experimental setup and protocols for studying **sodium** ion channels, with a focus on the patch-clamp electrophysiology technique.

Core Techniques: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for investigating the properties of ion channels, allowing for high-fidelity recording of ionic currents from individual cells.[4][5] This method involves forming a high-resistance "gigaohm" seal between a glass micropipette and the cell membrane, which electrically isolates a small patch of the membrane.[1][6] Depending on the experimental goals, several configurations can be employed.

Key Patch-Clamp Configurations:

• Whole-Cell Recording: This is the most common configuration for studying macroscopic currents from the entire cell membrane.[4][7] After forming a gigaseal, the membrane patch

is ruptured by applying gentle suction, providing electrical and molecular access to the cell's interior.[5][7]

- Cell-Attached Patch: In this non-invasive configuration, the cell membrane remains intact, allowing for the recording of single-channel currents in their native environment.[1][4]
- Inside-Out Patch: After forming a cell-attached patch, the pipette is retracted to excise the
 membrane patch, exposing the intracellular surface of the channel to the bath solution.[7]
 This is useful for studying the effects of intracellular modulators.
- Outside-Out Patch: This configuration is achieved by retracting the pipette during whole-cell recording, which allows the extracellular surface of the channel to be exposed to the bath solution, ideal for studying the effects of extracellularly applied ligands.[7]

Experimental Protocols

I. Cell Culture and Transfection of HEK293 Cells

Human Embryonic Kidney 293 (HEK299) cells are a widely used expression system for studying recombinant ion channels due to their high transfection efficiency and low endogenous expression of most ion channels.[8][9][10] However, it is important to note that HEK293 cells can express endogenous voltage-gated **sodium** channels, particularly Nav1.7. [10][11]

Protocol for Culturing and Transfecting HEK293 Cells:

- Cell Culture:
 - Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMAX™.[8][9]
 - Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[8][12]
 - Passage the cells every 2-3 days when they reach 80-90% confluency.
- Transfection:

- The day before transfection, plate the cells in 35 mm dishes to achieve 70% confluency on the day of transfection.[9]
- For each dish, prepare a transfection mix typically containing a mammalian expression vector with the cDNA for the **sodium** channel alpha subunit of interest (e.g., SCN5A for Nav1.5) and a fluorescent protein marker (e.g., GFP) to identify transfected cells.[9]
- Use a suitable transfection reagent, such as lipid-based reagents, following the manufacturer's instructions.[9]
- After 24 hours, the cells can be replated onto glass coverslips for electrophysiological recording.[8] Recordings are typically performed 48 hours post-transfection.[9]

II. Patch-Clamp Electrophysiology

A. Solutions

The composition of the intracellular (pipette) and extracellular (bath) solutions is critical for isolating and recording **sodium** currents.

Solution Type	Component	Concentration (mM)	Purpose
Extracellular (Bath)	NaCl	140	Main charge carrier for inward sodium current.
KCI	4	To maintain physiological potassium concentration.	
CaCl ₂	2	To maintain membrane integrity and block some calcium channels.	-
MgCl ₂	1	Divalent cation for various cellular functions.	_
HEPES	10	pH buffer.	
D-Glucose	5	Energy source for the cell.	
рН	7.4 with NaOH		_
Intracellular (Pipette)	CsF or Cs-Gluconate	110-120	Cesium blocks most potassium channels from the inside.
CsCl	10	Chloride salt of cesium.	
NaCl	10	To set the sodium equilibrium potential.	-
EGTA	10	Chelates calcium to reduce calcium-dependent inactivation.	
HEPES	10	pH buffer.	-

MgATP	5	Energy source for the cell.
рН	7.2 with CsOH	

Note: Solution compositions can be modified based on the specific **sodium** channel subtype and the experimental question. For example, to study late **sodium** currents, the internal solution may contain aspartic acid and CsOH.[13] It is also important to account for the liquid junction potential.[13]

B. Voltage-Clamp Protocol for Peak Nav1.5 Current

This protocol is designed to measure the peak inward **sodium** current.

- Establish Whole-Cell Configuration: Obtain a gigaohm seal and rupture the membrane to enter whole-cell mode.
- Holding Potential: Clamp the cell at a hyperpolarized holding potential of -100 mV to -120 mV to ensure that the majority of **sodium** channels are in the closed, resting state.[14][15]
- Voltage Step Protocol:
 - From the holding potential, apply a series of depolarizing voltage steps, for instance, from
 -80 mV to +60 mV in 5 or 10 mV increments, for a duration of 20-50 ms.[15]
 - The peak inward current is typically observed around -10 mV to -15 mV.[13][16]
- Data Acquisition: Digitize the data at a sampling rate of at least 20 kHz and filter at 5 kHz to accurately capture the fast kinetics of the sodium current.[16]
- Series Resistance Compensation: It is crucial to compensate for the series resistance (typically 60-80%) to minimize voltage errors, especially when recording large currents.[17]
- C. Current-Clamp Protocol for Action Potential Firing

This protocol is used to study the role of **sodium** channels in generating action potentials.

- Establish Whole-Cell Configuration.
- Set to Current-Clamp Mode: Switch the amplifier to current-clamp mode.
- Measure Resting Membrane Potential: Record the cell's resting membrane potential at zero current injection.
- Current Injection: Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
- Pharmacological Block: To confirm that the observed action potentials are driven by **sodium** channels, apply a specific blocker like Tetrodotoxin (TTX) and observe the abolition of the fast upstroke of the action potential.[4][5]

Data Presentation and Analysis

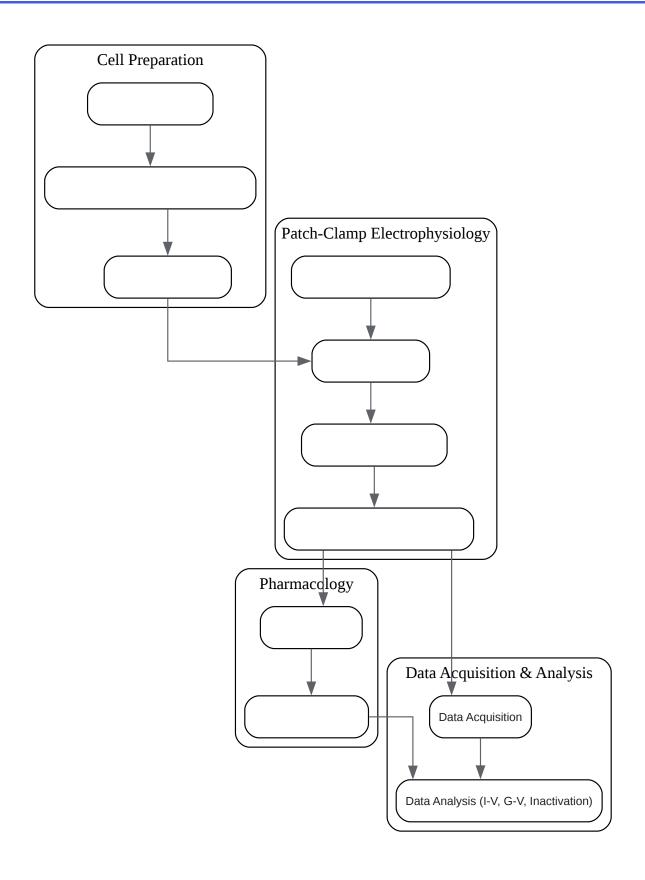
Quantitative Data Summary

Parameter	Typical Value/Range	Reference
Pipette Resistance	3 - 7 ΜΩ	[5]
Seal Resistance	≥ 1 GΩ	[13][16]
Holding Potential (Voltage- Clamp)	-80 mV to -120 mV	[14][16]
Test Pulse Duration (Voltage- Clamp)	20 - 50 ms	[15]
Data Sampling Rate	20 - 50 kHz	[16]
Low-pass Filter Frequency	2 - 5 kHz	[16]
Series Resistance Compensation	60 - 80%	[17]
Temperature	Room temperature (21-23°C) or physiological temperature (35-37°C)	[17][18]

Data Analysis

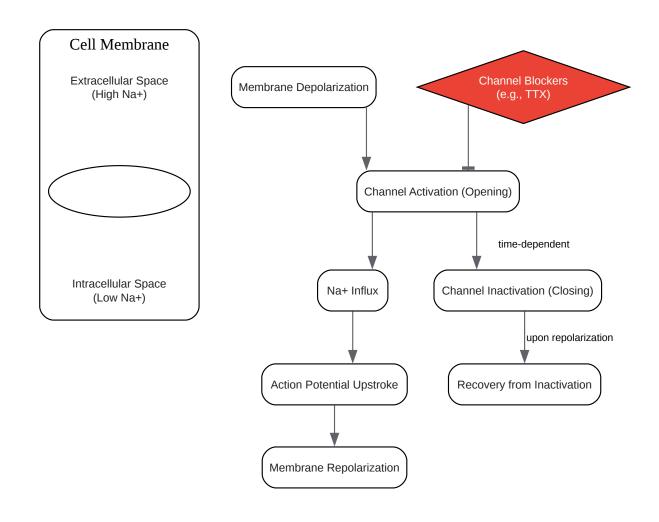
- Current-Voltage (I-V) Relationship: Plot the peak current amplitude against the test potential to determine the voltage-dependence of channel activation.
- Conductance-Voltage (G-V) Relationship: Calculate the conductance (G) at each voltage (G = I / (V Vrev), where Vrev is the reversal potential) and fit the data with a Boltzmann function to determine the half-activation voltage (V1/2).
- Steady-State Inactivation: Use a two-pulse protocol to determine the voltage-dependence of channel inactivation. A pre-pulse to various potentials is followed by a test pulse to a potential that elicits a maximal inward current. The normalized peak current is then plotted against the pre-pulse potential and fitted with a Boltzmann function to determine the halfinactivation voltage (V1/2).[19]

Pharmacological Tools


A variety of pharmacological agents are used to study **sodium** channels.

Compound	Mechanism of Action	Typical Concentration	Use
Tetrodotoxin (TTX)	Blocks most voltage- gated sodium channels (TTX- sensitive isoforms).	30 μΜ	To confirm the recorded current is mediated by sodium channels.[13][16]
Saxitoxin (STX)	Similar to TTX, blocks TTX-sensitive sodium channels.	Varies	To reduce sodium current amplitude.[17]
Flecainide	Blocks peak Nav1.5 current.	Varies	Positive control for peak Nav1.5 current block.[13][16]
Ranolazine	Blocks late Nav1.5 current.	Varies	Positive control for late Nav1.5 current block.[13][16]
ATX-II (Anemone Toxin II)	Induces a late sodium current by impairing channel inactivation.	150 nM	To study the late component of the sodium current.[13]

Visualizations



Click to download full resolution via product page

Figure 1. Experimental workflow for studying sodium ion channels.

Click to download full resolution via product page

Figure 2. Signaling pathway of a voltage-gated sodium channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Patch clamp - Wikipedia [en.wikipedia.org]

Methodological & Application

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Patch-Clamp Recording Protocol Creative Bioarray [acroscell.creative-bioarray.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells [jove.com]
- 9. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 13. fda.gov [fda.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. biorxiv.org [biorxiv.org]
- 16. fda.gov [fda.gov]
- 17. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Experimental Study of Sodium Ion Channels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046224#experimental-setup-for-studying-sodium-ion-channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com